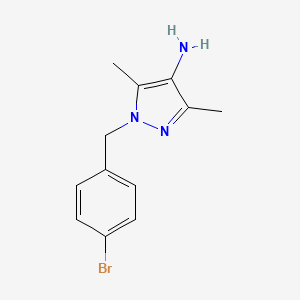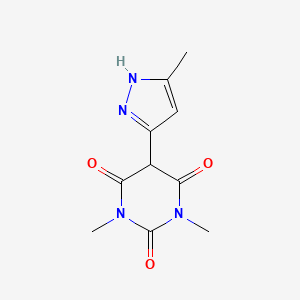
4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine
Overview
Description
4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine, also known as 4-CYMMP, is an organic compound used in scientific research as a synthetic intermediate in the synthesis of various other compounds. It is a colorless solid that is soluble in water and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. 4-CYMMP has a broad range of properties that make it a valuable tool for scientific research.
Mechanism of Action
4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine is a versatile compound that can be used in a variety of reactions. In the synthesis of small molecules, it acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the synthesis of polymers, it acts as a monomer, reacting with other monomers to form polymers. In the synthesis of agrochemicals, it acts as a precursor, reacting with other compounds to form the desired agrochemical.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine are not well understood. However, it is known that it can act as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. It has also been shown to have an effect on the metabolism of certain drugs, although the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine is its versatility, as it can be used in a variety of reactions. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is important to note that 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine is a toxic compound and should be handled with care. It should also be used in a well-ventilated area, as it can produce toxic fumes when heated.
Future Directions
In the future, 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine could be used to develop new drugs and agrochemicals. It could also be used in the synthesis of new materials for use in medical devices and industrial applications. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine could be used as a precursor in the synthesis of other compounds, such as dyes, pigments, and catalysts.
Scientific Research Applications
4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine has been used in a variety of scientific research applications, including drug discovery, agrochemical synthesis, and materials science. In drug discovery, it has been used as a precursor in the synthesis of a variety of small molecules, such as antibiotics and antifungals. In agrochemical synthesis, it has been used as a starting material for the synthesis of pesticides and herbicides. In materials science, it has been used as an intermediate in the synthesis of polymers and other materials.
properties
IUPAC Name |
4-cyclohexylsulfonyl-6-(methoxymethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-14-11(9-18-2)8-13(15-10)19(16,17)12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWLRDGGZKFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)S(=O)(=O)C2CCCCC2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







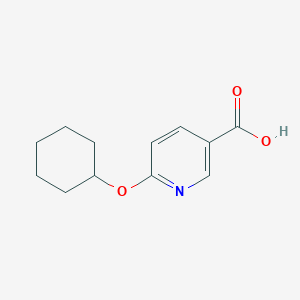
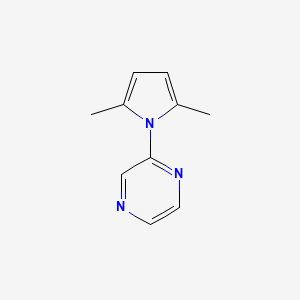
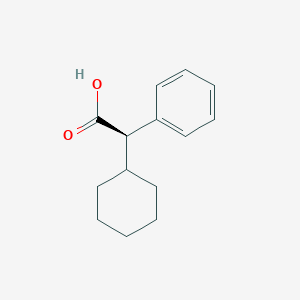
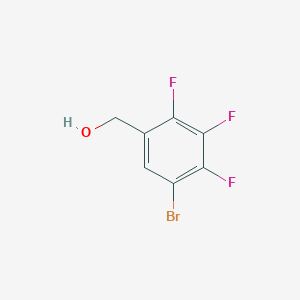
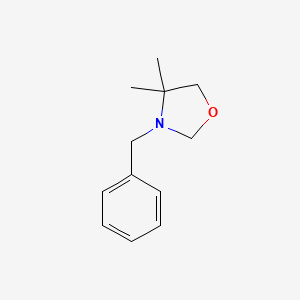
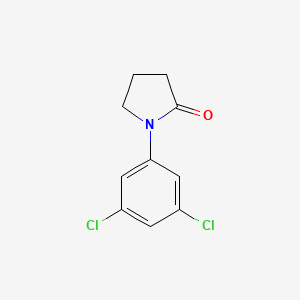
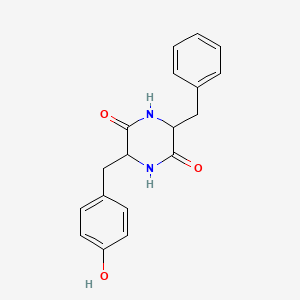
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)
